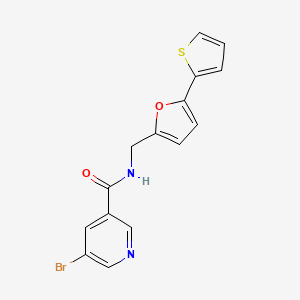

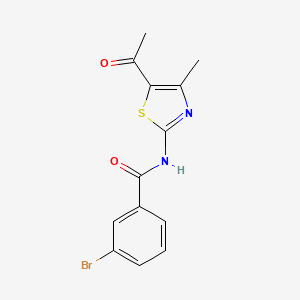

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide” is a compound that has been mentioned in the context of fungicidal activity . It is a derivative of N-(thiophen-2-yl) nicotinamide, which has been studied for its potential as a fungicide . The compound is designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general knowledge of organic chemistry. It contains a nicotinamide group, a thiophene group, and a furan group, all connected by a single carbon atom. The exact molecular weight and other properties would need to be calculated or looked up in a chemical database .Aplicaciones Científicas De Investigación

Antiprotozoal Activity

Compounds structurally related to "5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide" have been synthesized and evaluated for antiprotozoal activity. A study demonstrated the synthesis of various diamidines and their prodrugs, showing potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some compounds exhibited significant curative effects in an in vivo mouse model for trypanosomiasis, highlighting their potential as therapeutic agents for protozoal infections (Ismail et al., 2003).

Antimicrobial Screening

Nicotinamide derivatives have been explored for their antimicrobial properties. A study focusing on the synthesis of 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole revealed compounds with notable in vitro antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungal species. This research suggests the potential of nicotinamide derivatives in developing new antimicrobial agents (Patel & Shaikh, 2010).

Cytochrome P-450 2A6 Inhibition

Research on 3-heteroaromatic pyridine analogues of nicotine, incorporating thiophene and furan moieties, aimed to investigate their role as selective inhibitors of cytochrome P-450 2A6, a key enzyme in nicotine metabolism. This study contributes to understanding the structural requirements for inhibiting this enzyme, which could inform the development of smoking cessation aids (Denton et al., 2005).

Fungicidal Activity

A series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and evaluated for their fungicidal activity against cucumber downy mildew. Some compounds exhibited superior efficacy compared to commercial fungicides, indicating the potential of these derivatives as lead compounds for developing new fungicides (Wu et al., 2022).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target various enzymes and receptors, influencing a range of biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.

Propiedades

IUPAC Name |

5-bromo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c16-11-6-10(7-17-8-11)15(19)18-9-12-3-4-13(20-12)14-2-1-5-21-14/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFMYKGVYTZNMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

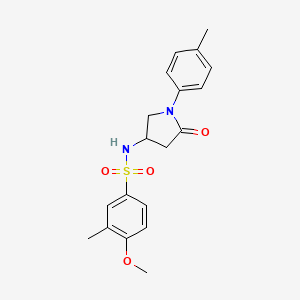

![(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2758020.png)

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2758030.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2758031.png)

![2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2758032.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2758035.png)

![7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2758037.png)

![1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2758038.png)

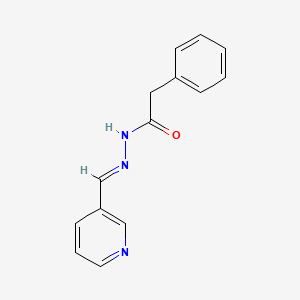

![(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2758039.png)

![6-(azepan-1-ylsulfonyl)-2-(3,4-dimethylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2758041.png)

![1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2758042.png)